molecular formula C9H10N2 B14634656 2,3-Dihydro-1H-1,2-benzodiazepine CAS No. 55379-60-7

2,3-Dihydro-1H-1,2-benzodiazepine

Cat. No.: B14634656
CAS No.: 55379-60-7
M. Wt: 146.19 g/mol
InChI Key: ZWWWYOKRVNYQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-1,2-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The structure of this compound consists of a seven-membered diazepine ring fused to a benzene ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-1,2-benzodiazepine typically involves the cyclocondensation of 1,2-diamines with ketones or enones. One common method is the reaction of o-phenylenediamine with acetone in the presence of ethanol under microwave irradiation, which results in the formation of the benzodiazepine ring . Another approach involves the use of catalytic amounts of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature to achieve high yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow chemistry techniques. This method allows for efficient and scalable synthesis by combining a nucleophilic aromatic substitution reaction with a subsequent reduction and cyclocondensation . The use of continuous flow reactors ensures consistent product quality and reduces reaction times.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-1,2-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can exhibit different pharmacological properties depending on the substituents introduced during the reactions .

Comparison with Similar Compounds

2,3-Dihydro-1H-1,2-benzodiazepine can be compared with other benzodiazepines such as diazepam, clonazepam, and oxazepam . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the resulting pharmacological profile. Similar compounds include:

Properties

IUPAC Name

2,3-dihydro-1H-1,2-benzodiazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-6,10-11H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWWYOKRVNYQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493444
Record name 2,3-Dihydro-1H-1,2-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55379-60-7
Record name 2,3-Dihydro-1H-1,2-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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